N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide is a synthetic organic compound that features a triazole ring, a phenyl group, and an amide linkage
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13(2)15(12-20-11-10-17-19-20)18-16(21)9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEJANDQCOHDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide under copper catalysis to form the triazole ring.
Amide Bond Formation: The triazole-containing intermediate is then reacted with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Scaling up the CuAAC reaction: Ensuring efficient mixing and temperature control to maintain reaction rates.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenyl and triazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Biology: The compound may serve as a probe or ligand in biological studies to investigate molecular interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and phenyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide: shares structural similarities with other triazole-containing compounds and amides.
Similar Compounds: Examples include 1,2,3-triazole derivatives and other amide-linked molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Q & A
Basic: What are the standard synthetic methodologies for preparing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylpropanamide?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:
- Step 1 : Preparation of an alkyne precursor (e.g., propargylamine derivative) and an azide (e.g., azidoacetamide).
- Step 2 : Cycloaddition using Cu(OAc)₂ or CuSO₄/sodium ascorbate in a solvent system like tert-butanol/water (3:1) at room temperature for 6–8 hours .
- Step 3 : Purification via recrystallization (ethanol) or column chromatography.
Yield optimization requires adjusting catalyst loading (10 mol% Cu) and solvent polarity .
Basic: How is structural characterization performed for this compound?
Characterization employs:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .
- NMR spectroscopy :
- HRMS : Confirms molecular ion ([M+H]⁺) with <1 ppm error .
Advanced: How can regioselectivity in triazole formation be controlled during synthesis?
CuAAC inherently favors 1,4-regioselectivity due to copper coordination. For alternative regiochemistry:
- Use ruthenium catalysts (e.g., Cp*RuCl) for 1,5-triazoles, though this requires inert conditions and higher temperatures .
- Computational modeling (DFT) predicts transition states to guide catalyst selection and solvent effects .
Advanced: What computational methods are used to study target interactions?
- Molecular docking : Screens against enzymes (e.g., kinases) using AutoDock Vina. Triazole nitrogen atoms coordinate with metal ions in active sites .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydrogen-bond persistence with residues like Asp/Glu .
Advanced: What mechanisms underlie its potential biological activity?
The triazole moiety enables:
- Enzyme inhibition : Competitive binding to ATP pockets (e.g., kinases) via H-bonding and π-π stacking .
- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrophobic substituents (e.g., 3-phenylpropanamide) .
Advanced: How to resolve contradictions in reported synthetic yields or purity?
- Troubleshooting :
- Statistical DOE : Optimize variables (catalyst, solvent, temperature) via response surface methodology .
Basic: How is crystallographic data analyzed for structural confirmation?
- Single-crystal X-ray diffraction : Refinement via SHELXL (anisotropic displacement parameters, R1 <0.05). Hydrogen atoms are placed geometrically .
- Twinned data : Use SHELXL's TWIN/BASF commands for high-Rmerge cases .
Advanced: What pharmacokinetic studies are relevant for this compound?
- ADME profiling :
- Lipophilicity (logP) : Measured via HPLC (C18, isocratic elution). Ideal range: 2–4 .
- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms); quantify half-life via LC-MS/MS .
Advanced: Are there alternative synthetic routes beyond CuAAC?
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Eliminates copper but requires strained cyclooctynes (e.g., DBCO) .
- Photoclick chemistry : UV-induced reactions for spatiotemporal control in biological systems .
Advanced: How to establish structure-activity relationships (SAR)?
- Analog synthesis : Vary substituents (e.g., methyl → trifluoromethyl) and assess bioactivity .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with IC₅₀ values (q² >0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
